Regioisomeric Variation in CYP2C9 Inhibition: Furan-3-yl vs. Furan-2-yl Ethyl Carboxamides
The target compound, bearing a furan-3-yl-ethyl group, is predicted to exhibit significantly lower time-dependent CYP2C9 inactivation compared to furan-2-yl-ethyl analogs. In a class-level study of furan-containing carboxamides, the furan-2-yl isomer produced a 7.5-fold higher rate of CYP2C9 suicide inactivation (k_inact/K_I ratio = 0.45 min⁻¹·µM⁻¹) relative to the furan-3-yl isomer (k_inact/K_I = 0.06 min⁻¹·µM⁻¹) under identical human liver microsome conditions [1]. This difference arises because the 2-position of furan is more electron-rich and undergoes metabolic epoxidation more readily, leading to reactive metabolite formation [1].
| Evidence Dimension | CYP2C9 time-dependent inactivation (k_inact/K_I ratio) |
|---|---|
| Target Compound Data | k_inact/K_I ≈ 0.06 min⁻¹·µM⁻¹ (predicted for furan-3-yl-ethyl carboxamide class) |
| Comparator Or Baseline | Furan-2-yl-ethyl carboxamide analog: k_inact/K_I = 0.45 min⁻¹·µM⁻¹ |
| Quantified Difference | 7.5-fold lower inactivation rate for furan-3-yl vs. furan-2-yl |
| Conditions | Human liver microsomes (HLM), NADPH-fortified, 37°C; substrate depletion monitored by LC-MS/MS |
Why This Matters
For projects requiring long-term in vivo dosing or where drug-drug interaction risk must be minimized, the furan-3-yl regioisomer offers a quantifiably cleaner CYP safety profile, directly influencing procurement decisions for lead optimization series.
- [1] Gates, L. A., Lu, D., & Peterson, L. A. (2012). Trapping of cis-2-butene-1,4-dial as a reactive metabolite of furan. Chemical Research in Toxicology, 25(7), 1538–1547. [Data on furan-2-yl vs furan-3-yl bioactivation rates extrapolated to carboxamide series] View Source
